3,5-Bis(trifluoromethyl)-1H-pyrazole chemical properties
3,5-Bis(trifluoromethyl)-1H-pyrazole chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3,5-Bis(trifluoromethyl)-1H-pyrazole
Abstract
3,5-Bis(trifluoromethyl)-1H-pyrazole is a cornerstone heterocyclic building block in modern medicinal and materials chemistry. Characterized by a five-membered diazole ring flanked by two highly electronegative trifluoromethyl (CF₃) groups, this compound exhibits a unique confluence of properties including high thermal stability, significant acidity, and specific reactivity patterns.[1] The strong electron-withdrawing nature of the CF₃ groups profoundly influences the electronic distribution within the pyrazole core, rendering it an invaluable synthon for the development of targeted pharmaceuticals, advanced agrochemicals, and robust ligands in coordination chemistry.[1][2] This guide provides a comprehensive exploration of its core chemical properties, synthesis, reactivity, and spectroscopic characterization, grounded in field-proven insights for researchers, scientists, and drug development professionals.
Core Physicochemical and Structural Properties
The introduction of two trifluoromethyl groups onto the pyrazole scaffold dramatically alters its fundamental properties compared to its non-fluorinated counterpart. These changes are pivotal to its utility in drug design, where properties like metabolic stability and binding affinity are paramount.[3]
Physical and Chemical Characteristics
3,5-Bis(trifluoromethyl)-1H-pyrazole is typically a white to off-white crystalline solid at room temperature.[1][4] Its high thermal stability and relatively low volatility are direct consequences of its fluorinated nature.[1]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂F₆N₂ | [4][5] |
| Molecular Weight | 204.07 g/mol | [5][6] |
| Melting Point | 83-85 °C | [4][6] |
| Boiling Point | 147 °C | [4][7] |
| Appearance | White to almost white powder/crystal | [1][4] |
| pKa | ~7.1 | [4][7] |
| Solubility | Soluble in methanol and other polar organic solvents | [4][8] |
The acidity of the N-H proton (pKa ≈ 7.1) is notably increased compared to unsubstituted pyrazole (pKa ≈ 14.5). This is a direct result of the inductive electron-withdrawing effect of the two CF₃ groups, which stabilizes the resulting pyrazolate anion. This enhanced acidity is a critical feature, facilitating deprotonation and subsequent N-functionalization reactions under relatively mild basic conditions.
Solid-State and Molecular Structure
In the solid state, 3,5-bis(trifluoromethyl)-1H-pyrazole exhibits a fascinating supramolecular architecture. X-ray crystallography has revealed that the molecules self-assemble into tetramers through a network of intermolecular N-H···N hydrogen bonds.[9][10] This arrangement highlights the compound's capacity for strong, directional intermolecular interactions, a key consideration in crystal engineering and polymorph screening for active pharmaceutical ingredients (APIs). In the gas phase, the compound exists as a monomer.[9][10]
Synthesis of the Pyrazole Core
The most prevalent and scalable synthesis of 3,5-bis(trifluoromethyl)-1H-pyrazole involves the condensation of a β-diketone precursor with hydrazine. This method, a variation of the classic Knorr pyrazole synthesis, is efficient and high-yielding.[11]
Primary Synthesis Pathway: Condensation of Hexafluoroacetylacetone
The standard laboratory and industrial synthesis reacts 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (hexafluoroacetylacetone) with hydrazine hydrate. The reaction proceeds via an intermediate that subsequently undergoes acid-catalyzed cyclization and dehydration to yield the final pyrazole ring.[2][7]
Caption: General synthesis scheme for 3,5-Bis(trifluoromethyl)-1H-pyrazole.
Detailed Experimental Protocol
Causality: This protocol is designed for high yield and purity. The use of concentrated sulfuric acid is critical for efficient dehydration to drive the reaction to completion. The final precipitation in ice water ensures rapid crystallization of the product while leaving more polar impurities in the aqueous phase.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,1,1,5,5,5-hexafluoro-2,4-pentanedione in a suitable solvent such as ethanol.
-
Hydrazine Addition : Slowly add hydrazine hydrate to the stirred solution at room temperature. The addition is often exothermic and may require cooling in an ice bath to maintain control.
-
Reflux : Heat the reaction mixture to reflux and maintain for several hours until analysis (e.g., TLC or LC-MS) indicates the consumption of the starting diketone.
-
Concentration : After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent, typically yielding a viscous oil or syrup.[7]
-
Cyclization & Precipitation : Cool the crude product in an ice bath. Under vigorous stirring, carefully add concentrated sulfuric acid (98%).[7] After a short period of stirring (e.g., 15 minutes), carefully pour the mixture onto a large volume of crushed ice.[7]
-
Isolation : The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum to afford 3,5-bis(trifluoromethyl)-1H-pyrazole as a colorless solid.[7]
Chemical Reactivity and Functionalization
The electronic properties of the pyrazole ring are dominated by the two CF₃ groups, which dictate its reactivity. The ring is generally electron-deficient, influencing its behavior in substitution reactions.
Caption: Key reactive sites on the 3,5-Bis(trifluoromethyl)-1H-pyrazole core.
N-Functionalization
The acidity of the N1 proton makes N-functionalization a primary pathway for derivatization.
-
Deprotonation : The proton can be readily removed by common bases (e.g., NaH, K₂CO₃, or even strong organic bases) to generate the corresponding pyrazolate anion.
-
Alkylation and Arylation : The resulting anion is a potent nucleophile that readily reacts with a wide range of electrophiles, such as alkyl halides and aryl halides (in the presence of a suitable catalyst), to form N-substituted pyrazoles. This reaction is fundamental to the synthesis of numerous biologically active molecules, including the COX-2 inhibitor Celecoxib, which features an N-aryl substitution.[12][13]
C4-Position Reactivity
While the electron-deficient ring is deactivated towards many classical electrophilic aromatic substitutions, the C4 position remains a viable site for functionalization, particularly halogenation.[2] This allows for the introduction of bromine, chlorine, or iodine, creating further handles for cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity. The synthesis of 4-nitro and 4-amino derivatives has also been reported, expanding the synthetic toolbox.[2]
Spectroscopic and Analytical Profile
Definitive characterization of 3,5-bis(trifluoromethyl)-1H-pyrazole relies on a combination of spectroscopic techniques.
Table 2: Summary of Spectroscopic Data
| Technique | Key Features and Representative Values | Source(s) |
| ¹H NMR | N-H Proton : Broad singlet (δ ≈ 5.7-13 ppm, solvent dependent). C4-H Proton : Sharp singlet (δ ≈ 7.40 ppm in DMSO-d₆/CDCl₃). | [7][14] |
| ¹³C NMR | C3/C5 : Quartet (δ ≈ 138.1 ppm, ²J(C-F) ≈ 39 Hz). CF₃ : Quartet (δ ≈ 120.5 ppm, ¹J(C-F) ≈ 267 Hz). C4 : Singlet (δ ≈ 105.2 ppm). | [7] |
| ¹⁹F NMR | Sharp singlet (δ ≈ -62.5 ppm, referenced to CCl₃F). | [7] |
| IR Spectroscopy | N-H Stretch : Strong, broad band (≈ 3160 cm⁻¹). C=N/C=C Stretches : Bands around 1510-1595 cm⁻¹. C-F Stretches : Very strong, characteristic bands (≈ 1150 cm⁻¹). | [7][9] |
Self-Validating Insight: In ¹³C NMR, the observation of quartets for the CF₃ carbon and the adjacent C3/C5 carbons is a definitive signature of the trifluoromethyl group due to C-F coupling. The large one-bond coupling constant (¹J(C-F)) and smaller two-bond coupling constant (²J(C-F)) provide unambiguous confirmation of the structure.
Applications in Drug Discovery and Beyond
The unique electronic and steric properties imparted by the bis(trifluoromethyl) substitution make this pyrazole a "privileged scaffold" in medicinal chemistry.
-
Anti-inflammatory Agents : Its most prominent application is as a key intermediate in the synthesis of Celecoxib and its analogues, which are selective COX-2 inhibitors used to treat arthritis and inflammation.[11][12][13] The trifluoromethyl group is crucial for the drug's binding affinity and selectivity for the COX-2 enzyme.[15]
-
Antimicrobial and Anticancer Research : The scaffold has been incorporated into novel compounds investigated for their activity against drug-resistant bacteria (like MRSA) and as potential anticancer agents.[16][17] The CF₃ groups often enhance lipophilicity, improving cell membrane permeability, and can increase metabolic stability by blocking sites susceptible to oxidative metabolism.[3][17]
-
Agrochemicals : The stability and biological activity of the fluorinated pyrazole core make it a valuable component in the design of modern pesticides and herbicides.[1]
-
Coordination Chemistry : The pyrazolate anion derived from this compound serves as a robust ligand for creating metal complexes with applications in catalysis and materials science.[2]
Safety and Handling
As with any active chemical reagent, proper handling of 3,5-bis(trifluoromethyl)-1H-pyrazole is essential.
-
Hazard Identification : The compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][18]
-
Recommended Personal Protective Equipment (PPE) : Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[6][19]
-
Handling Precautions : Avoid breathing dust, fumes, or vapors.[18] Wash hands thoroughly after handling. Avoid contact with skin and eyes.[18]
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[4]
Conclusion
3,5-Bis(trifluoromethyl)-1H-pyrazole is more than a simple heterocyclic compound; it is a powerful and versatile tool for chemical innovation. Its distinct electronic profile, governed by potent electron-withdrawing groups, provides a unique combination of acidity, reactivity, and stability. For scientists in drug discovery and materials science, a thorough understanding of its properties—from its supramolecular assembly to its specific reactivity patterns—is crucial for leveraging its full potential in the design of next-generation molecules.
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